N-pentadecanoyl-L-Homoserine lactone

概要

説明

N-pentadecanoyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules used in bacterial quorum sensing. Quorum sensing is a regulatory system that controls gene expression in response to cell density, influencing various bacterial behaviors such as biofilm formation and virulence factor production .

準備方法

Synthetic Routes and Reaction Conditions: N-pentadecanoyl-L-Homoserine lactone can be synthesized through chemical synthesis or biological fermentation. The chemical synthesis involves a series of reactions, including esterification . The biological fermentation method utilizes specific bacteria to produce the compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, and nutrient supply to ensure efficient bacterial growth and compound production .

化学反応の分析

Types of Reactions: N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the acyl chain, potentially altering the compound’s signaling properties.

Reduction: This reaction can reduce the carbonyl group in the lactone ring.

Substitution: This reaction can replace functional groups on the acyl chain or lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield alcohols .

科学的研究の応用

Quorum Sensing and Bacterial Communication

N-pentadecanoyl-L-homoserine lactone serves as a signaling molecule in quorum sensing, a process that allows bacteria to coordinate their behavior based on population density. This compound is produced by various bacteria, including Yersinia pseudotuberculosis, and influences gene expression related to virulence and biofilm formation.

Case Study: Pseudomonas aeruginosa

Research has shown that this compound can induce the production of green fluorescent protein (GFP) in Pseudomonas putida when used in conjunction with specific quorum-sensing operons. This indicates its potential use in studying bacterial communication pathways and developing biosensors for detecting bacterial populations .

Antimicrobial Applications

The ability of this compound to modulate bacterial behavior makes it a candidate for antimicrobial strategies. By disrupting quorum sensing, it may reduce virulence and biofilm formation in pathogenic bacteria.

Case Study: Biofilm Disruption

In studies involving Pseudomonas aeruginosa, the application of AHLs like this compound has been shown to inhibit biofilm development, which is crucial for preventing chronic infections associated with this bacterium. The disruption of biofilms can enhance the efficacy of conventional antibiotics .

Environmental Biotechnology

This compound has applications in environmental biotechnology, particularly in bioremediation processes where microbial communities are employed to degrade pollutants.

Case Study: Biodegradation Enhancement

Research indicates that the addition of AHLs can enhance the biodegradation capabilities of microbial consortia by promoting communication among different species, leading to more effective pollutant degradation . This application is particularly relevant in wastewater treatment and soil remediation.

Agricultural Applications

In agriculture, this compound can be utilized to promote plant growth by enhancing beneficial microbial interactions.

Case Study: Plant-Microbe Interactions

Studies have demonstrated that AHLs can stimulate root colonization by beneficial bacteria, improving nutrient uptake and plant health. The use of such compounds could lead to more sustainable agricultural practices by reducing the need for chemical fertilizers .

Synthetic Biology and Biotechnology

The manipulation of quorum sensing pathways using compounds like this compound offers exciting possibilities in synthetic biology.

Case Study: Engineered Microbial Systems

Researchers are exploring the use of AHLs to create engineered microbial systems that respond to environmental signals or produce valuable compounds on demand. This could lead to advancements in pharmaceuticals, biofuels, and other bioproducts .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Quorum Sensing | Signaling molecule for bacterial communication | Induces GFP production in Pseudomonas putida |

| Antimicrobial | Disruption of biofilm formation | Reduces virulence in Pseudomonas aeruginosa |

| Environmental | Enhances biodegradation capabilities | Promotes microbial communication for pollutant degradation |

| Agricultural | Stimulates beneficial plant-microbe interactions | Improves nutrient uptake and plant health |

| Synthetic Biology | Engineering responsive microbial systems | Potential for on-demand production of bioproducts |

作用機序

N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing system. It binds to specific receptor proteins, such as the LasR receptor in bacteria, activating or repressing the transcription of target genes. This regulation influences various bacterial processes, including virulence factor production and biofilm formation .

類似化合物との比較

- N-3-hydroxydodecanoyl homoserine lactone

- N-3-hydroxydodecadienoyl homoserine lactone

- N-3-oxododecenoyl homoserine lactone

Comparison: N-pentadecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length and structure, which influence its binding affinity and specificity to receptor proteins. This uniqueness allows it to regulate distinct sets of genes compared to other N-acyl homoserine lactones .

生物活性

N-pentadecanoyl-L-homoserine lactone (C15-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing. This article explores the biological activity of C15-HSL, focusing on its role in bacterial communication, plant interactions, and potential therapeutic applications.

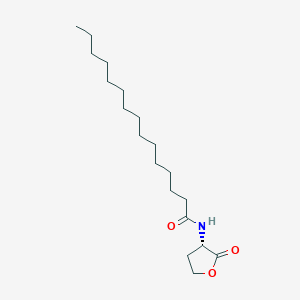

Structure and Properties

This compound consists of a homoserine lactone core with a pentadecanoyl acyl chain. The structure is characterized by its hydrophobic acyl chain, which influences its interaction with biological membranes and receptors.

Quorum Sensing Mechanism

C15-HSL is involved in the quorum sensing (QS) systems of various Gram-negative bacteria. These systems regulate gene expression in response to cell density, allowing bacteria to coordinate behaviors such as biofilm formation, virulence factor production, and bioluminescence.

Key Findings:

- Activation of LuxR : C15-HSL can activate LuxR-type receptors, leading to the expression of QS-regulated genes. This mechanism has been demonstrated in Pseudomonas aeruginosa, where C15-HSL plays a role in pathogenicity and biofilm development .

- Inhibition Studies : Structural analogs of C15-HSL have been synthesized to study their effects on QS. Some analogs exhibit antagonistic properties, inhibiting the action of C15-HSL on LuxR receptors, thus providing insights into potential therapeutic strategies against bacterial infections .

Biological Activity in Plants

Recent studies have shown that AHLs, including C15-HSL, can influence plant growth and development. The interaction between AHLs and plants is significant for understanding plant-microbe interactions.

Case Studies:

- Arabidopsis thaliana Response : Experiments demonstrated that exposure to AHLs resulted in altered root elongation patterns in A. thaliana. Specifically, low concentrations of C15-HSL promoted root growth, while higher concentrations inhibited it .

- Medicago truncatula : Similar effects were observed in M. truncatula, suggesting that AHLs can modulate plant responses to microbial signals .

Interaction with Human Receptors

Recent research has identified that certain AHLs can activate human transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1. This interaction suggests a potential role for AHLs in modulating pain and inflammatory responses.

Research Insights:

- TRPV1 Activation : A study found that C15-HSL activates TRPV1 channels in human cells, indicating its potential role as a signaling molecule beyond microbial communication .

- Implications for Pain Management : The activation of TRP channels by AHLs could lead to novel approaches in managing pain and inflammation through modulation of these pathways .

Summary Table of Biological Activities

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSONEVYPXSPEI-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。